molecular formula C15H15F3N2O4 B13756525 3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester CAS No. 76614-52-3

3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester

Cat. No.: B13756525
CAS No.: 76614-52-3
M. Wt: 344.29 g/mol
InChI Key: JVFDGCGDQFBEBJ-UHFFFAOYSA-N
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Description

3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

The synthesis of 3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester involves several steps. The synthetic routes typically include the reaction of imidazolidine derivatives with m-(trifluoromethyl)benzyl compounds under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester is widely used in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester stands out due to its unique trifluoromethyl group, which imparts distinctive chemical properties. Similar compounds include other imidazolidine derivatives and benzyl-substituted compounds, each with their own unique characteristics and applications .

Properties

CAS No.

76614-52-3

Molecular Formula

C15H15F3N2O4

Molecular Weight

344.29 g/mol

IUPAC Name

ethyl 2-[2,5-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetate

InChI

InChI=1S/C15H15F3N2O4/c1-2-24-12(21)8-20-13(22)11(19-14(20)23)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,11H,2,7-8H2,1H3,(H,19,23)

InChI Key

JVFDGCGDQFBEBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(NC1=O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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